molecular formula C23H24N6O6S B14995859 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B14995859
M. Wt: 512.5 g/mol
InChI Key: HDWDMFPXCHPSJP-UHFFFAOYSA-N
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Description

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound featuring a triazoloquinazoline scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes nitration, cyclization, and substitution reactions. For instance, the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one is a common step in the preparation of intermediates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for nitration, sodium methoxide for methoxylation, and various catalysts for cyclization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and, ultimately, therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its potential as a multi-target inhibitor makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C23H24N6O6S

Molecular Weight

512.5 g/mol

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C23H24N6O6S/c1-33-10-4-9-24-20(30)13-36-23-25-17-12-19(35-3)18(34-2)11-16(17)22-26-21(27-28(22)23)14-5-7-15(8-6-14)29(31)32/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,24,30)

InChI Key

HDWDMFPXCHPSJP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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